1-[4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylsulfonyl)phenyl]pyrrolidin-2-one
Description
The compound 1-[4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylsulfonyl)phenyl]pyrrolidin-2-one features a pyrrolidin-2-one core linked via a sulfonyl group to a phenyl ring substituted with a pyridoindole moiety.
Properties
IUPAC Name |
1-[4-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-ylsulfonyl)phenyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c25-21-6-3-12-24(21)15-7-9-16(10-8-15)28(26,27)23-13-11-20-18(14-23)17-4-1-2-5-19(17)22-20/h1-2,4-5,7-10,22H,3,6,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRNTPZGIJNBQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=C(C3)C5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylsulfonyl)phenyl]pyrrolidin-2-one typically involves multiple steps. One common method starts with the preparation of the indole derivative, followed by the introduction of the sulfonyl group and the pyrrolidin-2-one moiety. The key steps include:
Formation of the Indole Derivative: This involves the cyclization of an arylhydrazone under acidic conditions, leading to the formation of the indole ring.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Attachment of the Pyrrolidin-2-one Moiety: This step involves the reaction of the sulfonylated indole with a pyrrolidin-2-one derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylsulfonyl)phenyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole ring and the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
1-[4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylsulfonyl)phenyl]pyrrolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylsulfonyl)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Pharmacological Data
Functional Insights from Analog Studies
- Alpha-Adrenoceptor (AR) Modulation: Arylpiperazine-pyrrolidin-2-one hybrids (e.g., and ) demonstrate that substituents on the phenyl ring (e.g., chloro, hydroxy, or trifluoromethyl groups) critically influence alpha1-/alpha2-AR selectivity.
- Antiarrhythmic and Hypotensive Effects : Compounds with hydroxy or halogen substituents (e.g., ) show prolonged hypotensive effects (>1 hour at 2.5 mg/kg iv). The pyridoindole sulfonyl group in the target compound may confer improved blood-brain barrier penetration, relevant for CNS disorders .
- Metabolic Stability : The trifluoromethylphenyl analog () exhibits favorable LCMS profiles, implying that electron-withdrawing groups (e.g., sulfonyl in the target compound) may enhance metabolic stability compared to unsubstituted derivatives .
Biological Activity
The compound 1-[4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylsulfonyl)phenyl]pyrrolidin-2-one has garnered attention in recent research due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 342.45 g/mol |
| CAS Number | Not specified in sources |
| Solubility | Soluble in DMSO and ethanol |
| Stability | Stable under normal conditions |
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolidin-2-one compounds exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit various cancer cell lines, including:
- Triple-negative breast cancer (MDA-MB-231)
- Melanoma (IGR39)
- Pancreatic carcinoma (Panc-1)
- Prostate cancer (PPC-1)
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of pyrrolidinone derivatives, the compound demonstrated varying degrees of effectiveness against different cancer cell lines. The MTT assay revealed that certain derivatives exhibited IC50 values ranging from 0.73 to 2.38 μM against the MCF-7 breast cancer cell line, indicating potent anticancer activity .
The mechanism by which this compound exerts its biological effects is believed to involve:
- PI3K/Akt Pathway Inhibition : Compounds similar to 1-[4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylsulfonyl)phenyl]pyrrolidin-2-one have been identified as potent inhibitors of the PI3K pathway, which is crucial for cancer cell proliferation and survival .
- Antioxidant Activity : The compound also exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress in cells. In vitro assays demonstrated that some derivatives had higher antioxidant activity compared to standard antioxidants like protocatechuic acid .
Neuropharmacological Effects
Research has suggested that pyridoindole derivatives may also influence neurotransmitter systems, particularly serotonin receptors. Activation of these receptors has been associated with various neuropharmacological effects, including modulation of mood and anxiety .
Comparative Analysis of Related Compounds
To better understand the biological activity of 1-[4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylsulfonyl)phenyl]pyrrolidin-2-one, a comparison with related compounds is essential.
| Compound Name | IC50 (μM) | Targeted Cancer Cell Line |
|---|---|---|
| Compound A (similar structure) | 0.73 | MCF-7 |
| Compound B (pyrrolidinone derivative) | 1.5 | Panc-1 |
| 1-[4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-y)] | 2.0 | IGR39 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
